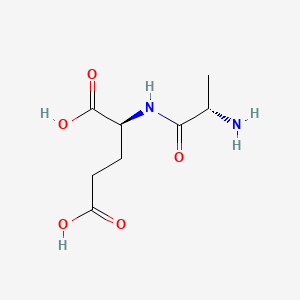
Alanine glutamate
概要
説明
科学的研究の応用
Ala-Glu-OH has several scientific research applications:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Dipeptides like Ala-Glu-OH are investigated for their potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industrial Processes: It is used in the production of bioactive peptides and as a building block for more complex peptides and proteins.
作用機序
アラニルグルタミン酸の作用機序には、特定の分子標的および経路との相互作用が関与しています。ジペプチドとして、細胞に吸収され、タンパク質合成やその他の代謝プロセスに使用できます。ジペプチド中のグルタミン酸の存在により、神経伝達やその他の細胞機能に関与することができます。 正確な分子標的と経路は、特定の生物学的状況と用途によって異なります .
将来の方向性
Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
生化学分析
Biochemical Properties
Alanine glutamate participates in numerous biochemical reactions. It interacts with enzymes such as alanine aminotransferase, which catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate . Additionally, it is involved in the glutamate:glyoxylate aminotransferase reaction, which is crucial for the metabolism of glutamate .
Cellular Effects
This compound influences various cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can influence the glutamate/GABA-glutamine cycle, which is essential for neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It participates in transamination reactions, where it interacts with enzymes like alanine aminotransferase . These interactions can lead to enzyme activation or inhibition, influencing the overall metabolic activity of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, glutamate, glutathione, lactate, and alanine levels increased significantly in samples from grade IV gliomas compared to grades II and III . This indicates that the stability, degradation, and long-term effects of this compound on cellular function can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, when free L-glutamine and free L-alanine are administered orally in combination, similar immune-inflammatory effects were observed in animal models submitted to exhaustive exercise
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the alanine, aspartate, and glutamate metabolism pathway . It interacts with enzymes like alanine aminotransferase and is involved in transamination reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters. For instance, alanine is released from muscles through several transporters including ASCT1 and ASCT2 . The distribution of this compound can influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role. For instance, glutamine synthetase, which is involved in the metabolism of glutamate, is localized in the cytosol . The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications .
準備方法
合成ルートと反応条件
アラニルグルタミン酸の合成は、通常、アラニンとグルタミン酸の間のペプチド結合の形成を伴います。このプロセスには、望ましくない副反応を防ぐために、アミノ基とカルボキシル基の保護が必要です。一般的な手順は以下のとおりです。
官能基の保護: アラニンのアミノ基とグルタミン酸のカルボキシル基は、tert-ブトキシカルボニル(Boc)やベンジル(Bn)などの適切な保護基を使用して保護されます。
カルボキシル基の活性化: 保護されたグルタミン酸のカルボキシル基は、ジシクロヘキシルカルボジイミド(DCC)やN,N'-ジイソプロピルカルボジイミド(DIC)などの試薬を使用して活性化されます。
カップリング反応: 活性化されたカルボキシル基は、保護されたアラニンの遊離アミノ基と反応してペプチド結合を形成し、保護されたジペプチドが生成されます。
工業生産方法
工業的な環境では、アラニルグルタミン酸の生産は、固相ペプチド合成(SPPS)または溶液相合成を使用してスケールアップできます。SPPSは、保護されたアミノ酸を固体樹脂に段階的に添加し、その後脱保護を行い、樹脂から切断するプロセスです。この方法は、ペプチドの効率的かつ自動化された合成を可能にします。
化学反応の分析
反応の種類
アラニルグルタミン酸は、以下を含むさまざまな化学反応を受けることができます。
加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解されて、構成アミノ酸であるアラニンとグルタミン酸が生成されます。
酸化と還元: アミノ基とカルボキシル基は、酸化と還元反応に関与することができますが、これらはジペプチドではあまり一般的ではありません。
置換: アミノ基は、求電子剤との置換反応を起こし、修飾されたペプチドが生成されます。
一般的な試薬と条件
加水分解: 塩酸(HCl)または水酸化ナトリウム(NaOH)を加水分解に使用できます。
酸化: 過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)を酸化反応に使用できます。
置換: アシルクロリドや無水物などの試薬を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、遊離アミノ酸(アラニンとグルタミン酸)と、使用される特定の反応条件と試薬に応じてさまざまな修飾されたペプチドが含まれます .
科学研究における用途
アラニルグルタミン酸は、いくつかの科学研究における用途があります。
生化学: ペプチド結合の形成と加水分解を研究するためのモデル化合物として使用されます。
医学: アラニルグルタミン酸などのジペプチドは、抗酸化作用や抗炎症作用など、潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
グリシルグルタミン酸: グリシンとグルタミン酸で構成されるジペプチド。
アラニルアラニン: 2つのアラニン分子で構成されるジペプチド。
グルタミルグルタミン酸: 2つのグルタミン酸分子で構成されるジペプチド。
独自性
アラニルグルタミン酸は、アラニンとグルタミン酸の両方が存在することによって独自です。これらは異なる性質をもたらします。アラニンは非極性アミノ酸ですが、グルタミン酸は極性で酸性です。 この組み合わせにより、アラニルグルタミン酸は、他のジペプチドでは不可能なさまざまな生化学的プロセスや相互作用に関与することができます .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAGTDAHUIRQA-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927376 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13187-90-1 | |
| Record name | L-Alanyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANINE GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3-hydroxypropyl)thio)-1-isobutyl-3-methyl-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)
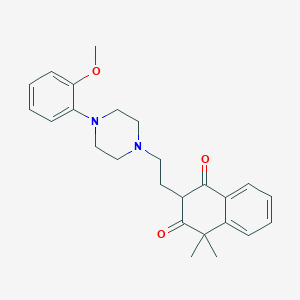
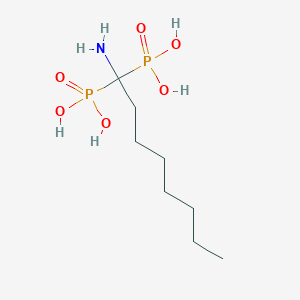

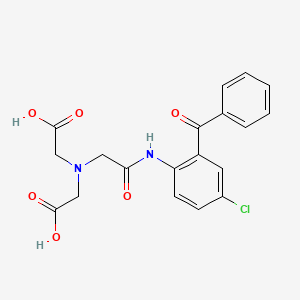
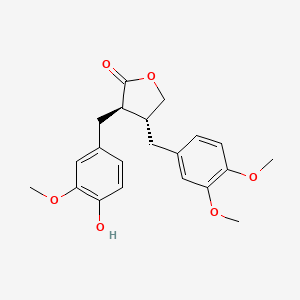
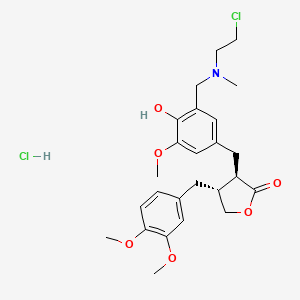
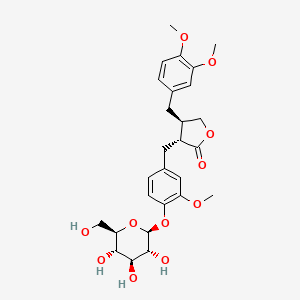
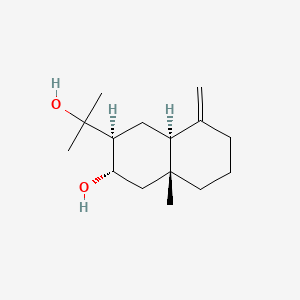
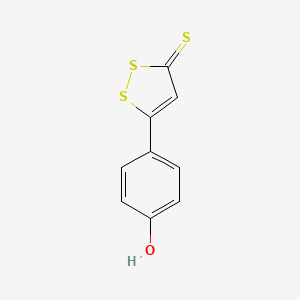
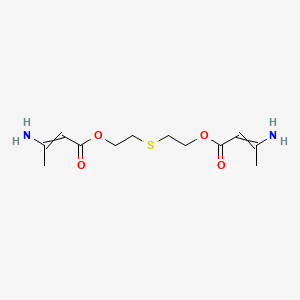
![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)
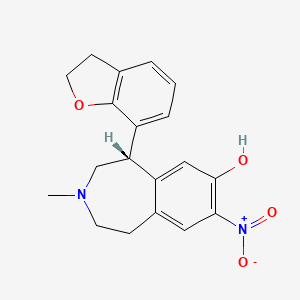
![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
